(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
(2r)-2-Methylbicyclo[221]hept-5-ene-2-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves a Diels-Alder reaction. For example, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate can be used to prepare related bicyclic compounds . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated bicyclic compound.
Scientific Research Applications
(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers.
Mechanism of Action
The mechanism of action of (2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions. For example, in enzyme interactions, it might act as an inhibitor or substrate, affecting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds have a similar bicyclic structure but differ in the size and substitution pattern of the rings.
7-Oxabicyclo[2.2.1]heptanes: These compounds include an oxygen atom in the bicyclic framework and have different reactivity and applications.
Uniqueness
(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Properties
CAS No. |
51757-84-7 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C9H13NO/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H2,10,11) |
InChI Key |
LUARJZGXWCWEEU-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@]1(CC2CC1C=C2)C(=O)N |
SMILES |
CC1(CC2CC1C=C2)C(=O)N |
Canonical SMILES |
CC1(CC2CC1C=C2)C(=O)N |
Origin of Product |
United States |
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